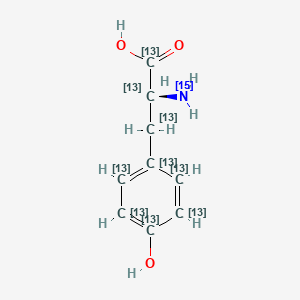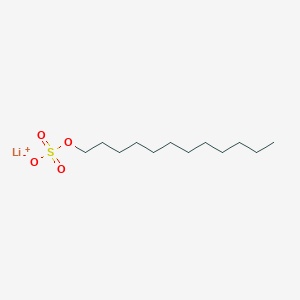
D-Lysine hydrochloride
Vue d'ensemble
Description
D-Lysine hydrochloride is the hydrochloride salt form of D-lysine . D-lysine is a kind of D-form amino acid (not the natural amino acid in organisms, which is in L-form). It is often supplied to animal feed. D-Lysine is used as a component of polymers (poly-D-lysine), surfactants, and biofilms to confer a positive (cationic) charge .
Synthesis Analysis
A study describes the synthesis of a complex using lysine hydrochloride and copper sulfate pentahydrate following the liquid-phase synthesis method . The composition and structure of the Cu (ii) complex (Lys–Cu) were characterized by performing ultraviolet-visible spectrophotometry, Fourier-transform infrared spectroscopy, X-ray diffractometry (XRD), thermogravimetric analysis-differential scanning calorimetry, and single-crystal XRD .Molecular Structure Analysis
The molecular formula of D-Lysine hydrochloride is C6H15ClN2O2 . The InChIKey is BVHLGVCQOALMSV-NUBCRITNSA-N . The Canonical SMILES is C (CCN)CC (C (=O)O)N.Cl . The Isomeric SMILES is C (CCN)C [C@H] (C (=O)O)N.Cl .Chemical Reactions Analysis
A study discusses the reactivity and ligandability of lysines on a global scale . It mentions that aminophilic electrophiles showed disparate proteomic reactivities that range from selective interactions with a handful of lysines to broad engagement of the covalent small-molecule–lysine interactions .Physical And Chemical Properties Analysis
D-Lysine hydrochloride appears as a white crystalline . The melting point is 266 °C (dec.) (lit.) .Applications De Recherche Scientifique
Pharmaceutical Industry: Quantification in Multivitamin Oral Suspension
D-Lysine hydrochloride plays a crucial role in the pharmaceutical industry. Researchers have developed a novel RP-HPLC-DAD method to quantify L-Lysine hydrochloride in bulk drug substances and multivitamin oral suspension. This method is cost-effective, precise, and robust, eliminating the need for sample preparation and derivatization. The optimized mobile phase composition consists of phosphate buffer and acetonitrile, with a specific wavelength detection at 208 nm. The limit of detection (LOD) and limit of quantification (LOQ) were found to be 17.80 g/mL and 53.94 g/mL, respectively .
Functional Monomer Synthesis
Lysine can be transformed into 6-amino-2-chlorohexanoic acid using hydrochloric acid and nitrous acid. The chloride group can then be easily removed using a palladium catalyst under a hydrogen atmosphere. The resulting 6-aminohexanoic acid can be reversed into the cyclic type (CPL) in tetraethylene glycol at 185 °C .
Antibacterial Agent Fabrication
Researchers have synthesized a substitute antibacterial agent by incorporating lysine hydrochloride and copper sulfate pentahydrate. This agent demonstrates high stability, biocompatibility, and potential applications in various fields .
Nutritional Supplements and Health Benefits
Lysine is an essential amino acid required for human health. It has been used to treat shingles and genital herpes induced by herpes zoster and herpes simplex virus. Additionally, lysine may help manage osteoporosis by modulating calcium absorption and renal excretion. Multivitamin suspensions containing lysine can mitigate cold sore formation by blocking arginine activity .
Mécanisme D'action
Target of Action
D-Lysine hydrochloride, an essential amino acid, primarily targets Alanine racemase and Diaminopimelate decarboxylase . These enzymes play crucial roles in bacterial cell wall synthesis and the biosynthesis of L-lysine, respectively .
Mode of Action
D-Lysine interacts with its targets, leading to changes in their function. For instance, it can act as a substrate for Alanine racemase, which is involved in the conversion of L-alanine to D-alanine . It also interacts with Diaminopimelate decarboxylase, an enzyme that plays a role in the synthesis of L-lysine from meso-diaminopimelate .
Biochemical Pathways
D-Lysine is involved in the Diaminopimelic Acid (DAP) pathway . This pathway is crucial for the synthesis of L-lysine, an essential amino acid . The DAP pathway begins with the condensation of aspartate semialdehyde and pyruvate, forming tetrahydrodipicolinate . This compound then undergoes several transformations, eventually leading to the formation of L-lysine .
Pharmacokinetics
L-lysine, the enantiomer of d-lysine, is commonly found as a component of total parenteral nutrition , suggesting that it can be administered intravenously and is likely to have good bioavailability.
Result of Action
The action of D-Lysine hydrochloride results in the production of L-lysine, an essential amino acid that humans cannot synthesize . L-Lysine plays a vital role in protein synthesis, collagen formation, and calcium absorption . It also has putative anti-herpes simplex virus activity and may have some anti-osteoporotic activity .
Safety and Hazards
The safety data sheet for D-Lysine hydrochloride suggests avoiding breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Avoid ingestion and inhalation . The observed adverse events were mainly subjective symptoms related to the gastrointestinal tract such as nausea, stomachache, and diarrhea .
Orientations Futures
A study discusses the wide use of lysine supplements and fortified foods, and a lack of reviews performed over the last 2 decades . It suggests that expanding this fundamental model toward increased sequence complexity, component diversity, and post-translational modifications presents exciting new future directions .
Propriétés
IUPAC Name |
(2R)-2,6-diaminohexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLGVCQOALMSV-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884365 | |
| Record name | D-Lysine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | D-Lysine monohydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13969 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
D-Lysine hydrochloride | |
CAS RN |
7274-88-6 | |
| Record name | D-Lysine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7274-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine hydrochloride, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007274886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Lysine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Lysine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-lysine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSINE HYDROCHLORIDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK611JDE1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of D-Lysine hydrochloride on animal growth compared to its enantiomer, L-Lysine hydrochloride?
A1: Research indicates that L-Lysine hydrochloride effectively stimulates the growth of young rats. While DL-Lysine hydrochloride (a racemic mixture of D- and L-Lysine hydrochloride) shows some growth-promoting effects, they are less pronounced than those observed with L-Lysine hydrochloride alone. Interestingly, D-Lysine hydrochloride does not seem to contribute significantly to growth and may even be associated with adverse effects, such as weight loss and potential toxicity in some animals. []
Q2: Can D-Lysine hydrochloride be utilized in the synthesis of other important compounds?
A3: Yes, D-Lysine hydrochloride can serve as a starting material in the synthesis of (R)-Alpha-amino-e-caprolactam, a high-piperidine amine compound. This method offers a stable and cost-effective approach to producing (R)-Alpha-amino-e-caprolactam. []
Q3: Can D-Lysine hydrochloride be used to create materials with specific properties?
A4: Indeed, D-Lysine hydrochloride can be employed as a monomer in the fabrication of chiral selective composite membranes. These membranes are created through the co-polymerization of D-Lysine hydrochloride and piperazine with trimesoyl chloride on a polysulfone support. []
Q4: How effective are these D-Lysine hydrochloride-based membranes in chiral separation processes?
A5: The performance of these composite membranes in the optical resolution of racemic lysine monohydrochloride is noteworthy. They exhibit excellent enantioseparation capabilities, achieving greater than 95% enantiomeric excess (%ee) for D-lysine hydrochloride in the permeate. Notably, membranes with equal proportions of L-lysine and piperazine demonstrate the highest %ee, coupled with a reasonable flux of D-lysine hydrochloride. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene](/img/structure/B7802243.png)



